MLS000532223

Catalog No.
S569766
CAS No.
16616-39-0
M.F
C15H9NO3
M. Wt
251.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MLS000532223

CAS Number

16616-39-0

Product Name

MLS000532223

IUPAC Name

1-(3-nitrophenyl)-3-phenylprop-2-yn-1-one

Molecular Formula

C15H9NO3

Molecular Weight

251.24 g/mol

InChI

InChI=1S/C15H9NO3/c17-15(10-9-12-5-2-1-3-6-12)13-7-4-8-14(11-13)16(18)19/h1-8,11H

InChI Key

JODIUOIVYGKAJH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C#CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

MLS000532223 is a small molecule identified as a selective inhibitor of Rho family guanosine triphosphatases (GTPases), particularly effective against Rac1. It has been characterized through high-throughput screening methods, demonstrating its ability to disrupt GTP binding to multiple GTPases, including RhoA and Cdc42, with an effective concentration range (EC50) of approximately 1.6×1051.6\times 10^{-5} to 1.2×1041.2\times 10^{-4} M for Rho family members . The compound's mechanism involves altering the nucleotide binding site of Rac1, which is typically considered undruggable .

The primary reactions involving MLS000532223 result in the inhibition of Rho family GTPases, leading to changes in cellular morphology and actin reorganization. When applied to Swiss 3T3 cells, MLS000532223 effectively inhibited epidermal growth factor-induced Rac1 activation, preventing downstream signaling that would typically lead to actin polymerization and morphological changes . In RBL-2H3 cells, the compound reduced ligand-stimulated secretion of β-hexosaminidase by 50%, indicating its potential impact on cellular signaling pathways associated with hypersensitivity responses .

MLS000532223 exhibits significant biological activity as an inhibitor of Rho family GTPases. Its effects include:

  • Inhibition of Rac1 Activation: The compound prevents Rac1 from binding to guanosine triphosphate, thus inhibiting its activation and subsequent signaling pathways that promote cell motility and morphology changes .
  • Impact on Actin Cytoskeleton: By disrupting the function of Rho family GTPases, MLS000532223 induces actin reorganization, which is crucial for various cellular processes such as migration and shape maintenance .
  • Reduction of Secretion in Immune Responses: In immune cells, it significantly decreases the secretion of substances involved in allergic responses when stimulated by ligands .

MLS000532223 has potential applications in various fields:

  • Cancer Research: Due to its role in inhibiting Rac1, which is often overexpressed in cancers, it could be utilized in studies aimed at understanding tumor progression and metastasis.
  • Immunology: Its ability to modulate immune cell responses makes it a candidate for research into treatments for allergies and autoimmune diseases.
  • Cell Biology: The compound serves as a tool for studying the roles of Rho GTPases in cellular processes such as migration and morphology .

Studies have demonstrated that MLS000532223 interacts selectively with Rho family GTPases. It inhibits not only Rac1 but also shows some activity against RhoA and Cdc42 at higher concentrations. The compound's specificity allows researchers to dissect the roles of these GTPases in various biological contexts without broadly affecting other signaling pathways .

MLS000532223 shares similarities with several other compounds that target GTPases. Here are some comparable compounds:

Compound NameTarget GTPaseMechanism of ActionEC50
EHT1864Rac1Disrupts nucleotide binding~2 x 10^-6 M
NSC23766Rac1Selective inhibitionNot specified
Compound #1Rac1Disrupts complex formation with PAK1Not specified
Compound #6Rac1Targets nucleotide-binding pocketNot specified

Uniqueness of MLS000532223

MLS000532223 is unique due to its high affinity and selective inhibition profile against multiple members of the Rho family GTPases while having minimal effects on other GTPases like H-Ras and Rab proteins at lower concentrations. This specificity makes it a valuable tool for researchers studying the intricate signaling networks involving these proteins .

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Exact Mass

251.058243149 g/mol

Monoisotopic Mass

251.058243149 g/mol

Heavy Atom Count

19

Wikipedia

1-(3-nitrophenyl)-3-phenyl-2-propyn-1-one

Dates

Modify: 2023-08-15

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